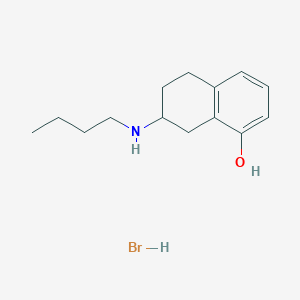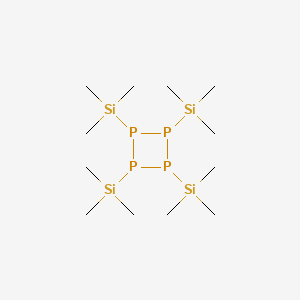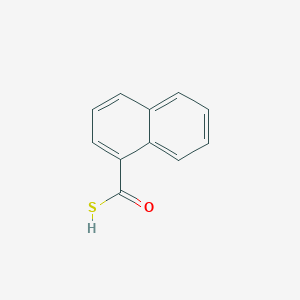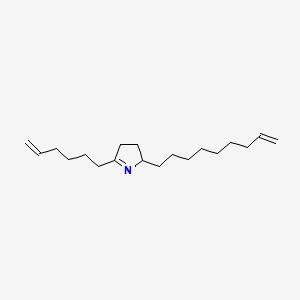
2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro-2-(8-nonenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro-2-(8-nonenyl)- is a complex organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structure, which includes two long alkyl chains attached to the pyrrole ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro-2-(8-nonenyl)- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the pyrrole ring and the attachment of the hexenyl and nonenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure systems to ensure efficient and high-yield production. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro-2-(8-nonenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce dihydropyrrole derivatives. Substitution reactions can result in a wide range of functionalized pyrrole compounds.
Aplicaciones Científicas De Investigación
2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro-2-(8-nonenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s properties are explored for use in various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro-2-(8-nonenyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential as an acetylcholinesterase inhibitor suggests that it may interfere with the breakdown of acetylcholine, a neurotransmitter, thereby affecting nerve signal transmission . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hex-5-enyl-5-non-8-enyl-3,4-dihydro-2H-pyrrole
- 2-(1-Non-8-enyl)-5-(1-hex-5-enyl)-pyrroline
Uniqueness
Compared to similar compounds, 2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro-2-(8-nonenyl)- stands out due to its specific alkyl chain lengths and positions, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
81943-74-0 |
|---|---|
Fórmula molecular |
C19H33N |
Peso molecular |
275.5 g/mol |
Nombre IUPAC |
5-hex-5-enyl-2-non-8-enyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C19H33N/c1-3-5-7-9-10-11-13-15-19-17-16-18(20-19)14-12-8-6-4-2/h3-4,19H,1-2,5-17H2 |
Clave InChI |
SRWLGXNIPQLEEZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCC1CCC(=N1)CCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


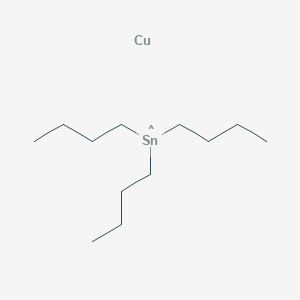
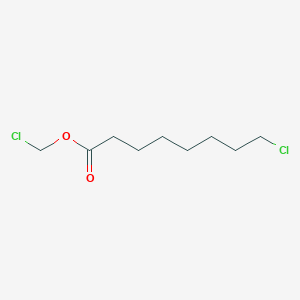
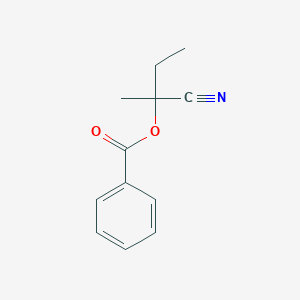
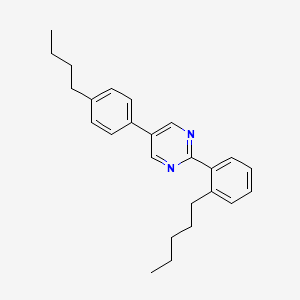
![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)
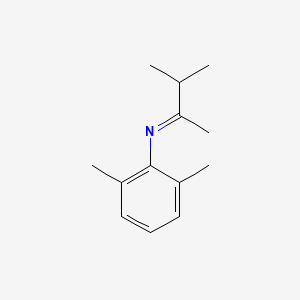

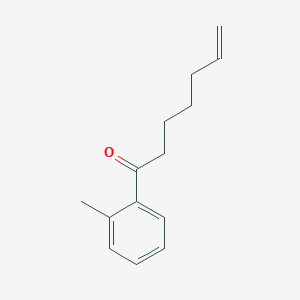
![5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14413598.png)


